3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride
Overview
Description
“3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride” is a chemical compound that likely contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a nitrophenoxy group, which suggests it may have interesting chemical properties.
Synthesis Analysis
While specific synthesis methods for “3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride” were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . These can lead to various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecule likely contains a piperidine ring, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a nitrophenoxy group attached to the piperidine ring through a methylene (-CH2-) bridge.Scientific Research Applications
Pharmacological Potential and Synthesis
- Pharmacological Activities: The piperidine derivatives have demonstrated a variety of pharmacological activities, including potential as antidepressants and as agents in treating obesity. One study evaluated the effects of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride on feeding behavior, noting its impact on satiety and potential for treating obesity without psychotropic activity (Massicot, Thuillier, & Godfroid, 1984). Another study found that a piperidine derivative, 1-methyl-1-(4’-nitrophenacyl)-4-hydroxypiperidinium bromide, showed significant inhibitory activity against Plasmodium falciparum's aspartic protease, indicating potential for antimalarial applications (Saify et al., 2011).
- Synthesis and Structural Studies: Research on the synthesis and characterization of piperidine derivatives has been extensive. One study optimized the synthesis of 3-(aryloxy)quinoline derivatives using piperidine, noting its application in creating compounds with potential anticancer activities (Khan, El-Gamal, & Oh, 2013).
Molecular Interactions and Mechanisms
- Kinetic Studies: The kinetics and mechanisms of reactions involving piperidine derivatives have been a subject of research. For instance, a study on the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates provided insights into the reactivity of secondary alicyclic amines, like piperidines, with these substrates (Castro et al., 1999).
- Molecular Binding and Activity: Studies have also investigated the binding properties of piperidine derivatives to various receptors. For example, a study on halogenated 4-(phenoxymethyl)piperidines as potential probes for σ-1 receptors highlighted their in vivo evaluation and the effect of different substituents on receptor binding (Waterhouse et al., 1997).
Biomedical Applications
- Potential Therapeutic Uses: Piperidine derivatives have been explored for various therapeutic applications, including as inhibitors of multidrug-resistant tuberculosis (Jayachandra et al., 2018) and in the synthesis of compounds with potential antihypertensive properties (Muto et al., 1988).
Future Directions
properties
IUPAC Name |
3-[(2-nitrophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-14(16)11-5-1-2-6-12(11)17-9-10-4-3-7-13-8-10;/h1-2,5-6,10,13H,3-4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBUPIHXVVIXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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